A Technical Guide to Boc-His(Dnp)-OH: Properties, Synthesis, and Application in Peptide Chemistry
A Technical Guide to Boc-His(Dnp)-OH: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly referred to as Boc-His(Dnp)-OH. This protected amino acid is a critical reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.
Core Properties of Boc-His(Dnp)-OH
Boc-His(Dnp)-OH is a synthetic derivative of the amino acid L-histidine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a 2,4-dinitrophenyl (Dnp) group.[1][2] This dual-protection scheme is essential for preventing undesirable side reactions during peptide synthesis.[2]
Physicochemical Properties
The compound typically appears as a yellow solid or a white to off-white powder.[1][3] It is often supplied as an isopropanol solvate.[4][5] Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C17H19N5O8 | [3][6][7] |
| Molecular Weight | 421.36 g/mol | [1][6] |
| Melting Point | 98-100 °C (decomposes) | [3][8] |
| Optical Activity [α]20/D | +61 ± 3°, c = 1% in ethyl acetate | [3][6][9] |
| Appearance | Yellow solid or white to off-white powder | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [1][3][8][9] |
| Storage | Sealed in a dry environment, store in a freezer under -20°C. | [3][8][10] |
| Sensitivity | Light sensitive | [3][9] |
Spectroscopic Data
While specific spectra are not provided in the search results, NMR, HPLC, and LC-MS data are generally available from suppliers for lot-specific analysis.[10]
Rationale for Use in Peptide Synthesis
The imidazole side chain of histidine presents significant challenges in peptide synthesis. Its nucleophilic nature can lead to side reactions, and its basicity can promote racemization of the activated amino acid.[2][11] The Dnp group effectively mitigates these issues:
-
Suppression of Racemization: The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, thereby minimizing the risk of racemization during coupling reactions.[12]
-
Prevention of Side Reactions: The bulky Dnp group sterically and electronically shields the imidazole nitrogen from undesired acylation or alkylation.[2][12][13]
-
Orthogonality: The Dnp group is stable to the acidic conditions (e.g., trifluoroacetic acid - TFA) used to remove the Nα-Boc group, providing essential orthogonality in Boc-based SPPS.[12][14] It is also stable to HF and TFMSA.[3][14]
Experimental Protocols
Detailed methodologies for the synthesis of Boc-His(Dnp)-OH and the subsequent deprotection of the Dnp group are crucial for its effective use.
Synthesis of Boc-His(Dnp)-OH
This protocol outlines the protection of the histidine imidazole ring with the Dnp group.[15]
Materials:
-
Boc-His-OH
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate
-
Water
-
Dioxane or ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.
-
Add a solution of 1-fluoro-2,4-dinitrobenzene in a miscible organic solvent (e.g., ethanol or dioxane).
-
Stir the reaction mixture vigorously at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the precipitate with water.
-
Dry the product under vacuum to obtain Boc-His(Dnp)-OH.
Removal of the Dinitrophenyl (Dnp) Group
The Dnp group is typically removed by thiolysis prior to the final cleavage of the peptide from the resin.[4][13][14][15] This prevents the highly colored Dnp byproducts from contaminating the crude peptide.[4]
Materials:
-
Peptide-resin with Dnp-protected histidine
-
Thiophenol
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the peptide-resin in DMF (approximately 10 mL per gram of resin).[13]
-
Prepare a deprotection solution. Common solutions include:
-
Treat the resin with the deprotection solution for 1-2 hours at room temperature with shaking.[13][15]
-
Filter the resin and wash it thoroughly with DMF to remove the cleaved Dnp group and reagents.[13][15]
-
Perform additional washes, for example, twice with DMF, twice with DCM, and twice with methanol.[13]
-
Dry the resin under vacuum before proceeding to the next synthesis step or final cleavage.[13][15]
It is noteworthy that the Dnp group can also be cleaved under the conditions used for Fmoc-deprotection (20% piperidine in DMF), which is an important consideration when employing a combined Boc/Fmoc strategy.[16]
Visualizing Workflows
The following diagrams illustrate the key experimental workflows involving Boc-His(Dnp)-OH.
Caption: Synthesis of Boc-His(Dnp)-OH.
Caption: Dnp Group Removal from Peptide-Resin.
Safety and Handling
Boc-His(Dnp)-OH is classified as an irritant, causing serious eye irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a face shield, should be worn when handling the compound.[1] Wash hands thoroughly after handling. Based on data from similar amino acid derivatives, it is considered to have moderate toxicity, and prolonged exposure may cause irritation to the skin and respiratory tract.[1]
Conclusion
Boc-His(Dnp)-OH is a well-established and valuable reagent for the incorporation of histidine in Boc-based solid-phase peptide synthesis. Its ability to suppress racemization and prevent side reactions makes it a reliable choice for the synthesis of complex peptides. Understanding its properties and the experimental protocols for its use and removal is essential for any researcher or professional engaged in peptide chemistry and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Boc-His(Dnp)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. BOC-HIS(DNP)-OH | CAS: 25024-53-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. BOC-HIS(DNP)-OH | 25024-53-7 [amp.chemicalbook.com]
- 9. BOC-HIS(DNP)-OH CAS#: 25024-53-7 [m.chemicalbook.com]
- 10. 25024-53-7|Boc-His(Dnp)-OH|BLD Pharm [bldpharm.com]
- 11. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Boc-His(Dnp)-OH isopropanol Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
